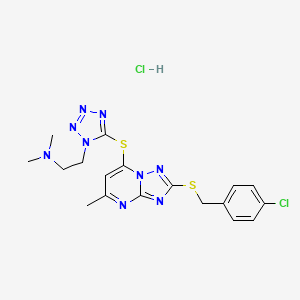

6-chloro-N-(1-phenylethyl)pyridazin-3-amine

Descripción general

Descripción

6-chloro-N-(1-phenylethyl)pyridazin-3-amine is a chemical compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 . It is used in scientific research and has unique properties that make it suitable for various applications, such as drug discovery and the synthesis of novel compounds.

Synthesis Analysis

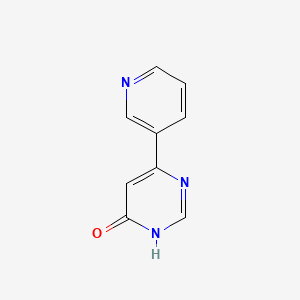

The synthesis of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine involves several steps. The reaction starts with the deprotonation of phthalimide by a hydroxide base such as potassium hydroxide (KOH) . The mass fractions (%) of C, H, and N were found to be 69.75, 4.66, and 16.25 %, respectively .Molecular Structure Analysis

The InChI code for 6-chloro-N-(1-phenylethyl)pyridazin-3-amine is 1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 6-chloro-N-(1-phenylethyl)pyridazin-3-amine are complex and require careful handling. The compound is sensitive to heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires .It should be stored at room temperature . The compound’s boiling point is not specified in the search results .

Aplicaciones Científicas De Investigación

Chemical Properties

“6-chloro-N-(1-phenylethyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1036555-53-9. It has a molecular weight of 233.7 . This compound is typically stored at room temperature and is available in powder form .

Pharmacological Activities

The pyridazinone moiety, a derivative of pyridazine, has been associated with a wide range of pharmacological activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been extensively studied .

Cardiovascular Drugs

Pyridazinone was initially exploited in the search for cardiovascular drugs . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

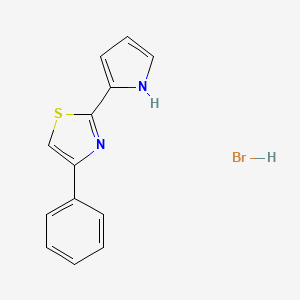

Agrochemicals

Pyridazinone has also been used in agrochemicals . Introduction of methyl N-methoxy-N-[2-(1,6-dihydro-1-substitued-6-oxo-pyridazin-3-yloxymethyl) phenyl] carbonate base into pyrazole derived pyraclostrolin has resulted in the development of compounds with appreciable fungicidal activities against P. oryzae .

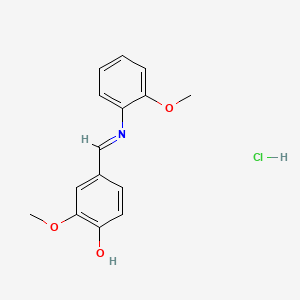

Antimicrobial Activity

A substantial number of pyridazinones have been reported to possess antimicrobial properties . This includes activity against a variety of bacterial and fungal species .

Antitubercular Activity

Some pyridazinones have also shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis .

Analgesic Properties

Pyridazinones have been found to exhibit analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .

Anti-inflammatory Properties

Pyridazinones have demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation .

Safety And Hazards

6-chloro-N-(1-phenylethyl)pyridazin-3-amine is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

6-chloro-N-(1-phenylethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFBVSPYKWRCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(1-phenylethyl)pyridazin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1462381.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)

![5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride](/img/structure/B1462385.png)

![7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1462388.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)

![2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one](/img/structure/B1462393.png)

![COC(OC)c1cc(=O)nc(C)[nH]1](/img/structure/B1462396.png)